1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1152509-79-9
VCID: VC3041596
InChI: InChI=1S/C10H10N2O3/c1-6-3-4-8(15-6)9-7(10(13)14)5-12(2)11-9/h3-5H,1-2H3,(H,13,14)
SMILES: CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol

1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid

CAS No.: 1152509-79-9

Cat. No.: VC3041596

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid - 1152509-79-9

Specification

CAS No. 1152509-79-9
Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
IUPAC Name 1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H10N2O3/c1-6-3-4-8(15-6)9-7(10(13)14)5-12(2)11-9/h3-5H,1-2H3,(H,13,14)
Standard InChI Key YXFKJEJXEHTSRI-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C
Canonical SMILES CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid is uniquely identified through several standard chemical identifiers:

PropertyValue
CAS Number1152509-79-9
PubChem CID43141385
Molecular FormulaC₁₀H₁₀N₂O₃
Molecular Weight206.2 g/mol
IUPAC Name1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carboxylic acid
InChIInChI=1S/C10H10N2O3/c1-6-3-4-8(15-6)9-7(10(13)14)5-12(2)11-9/h3-5H,1-2H3,(H,13,14)
InChIKeyYXFKJEJXEHTSRI-UHFFFAOYSA-N
SMILESCC1=CC=C(O1)C2=NN(C=C2C(=O)O)C

The compound was first registered in chemical databases in July 2009, with periodic updates to its information as research progresses . The most recent modification to its record occurred in March 2025 .

Structural Features

The molecular structure of 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid exhibits several distinctive features:

  • A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)

  • A furan moiety (five-membered oxygen-containing heterocycle)

  • A methyl group attached to the nitrogen at position 1 of the pyrazole ring

  • A methyl group at position 5 of the furan ring

  • A carboxylic acid functional group at position 4 of the pyrazole ring

This structural arrangement creates a molecule with unique electronic properties and potential for specific molecular interactions. The combination of the electron-rich furan ring with the pyrazole moiety introduces distinct reactivity patterns that differentiate it from simpler heterocyclic compounds.

Synthesis and Preparation Methods

Specific Synthetic Pathways

Based on related compounds, a potential synthetic pathway might involve:

  • Starting with a suitable 5-methylfuran-2-yl precursor

  • Incorporating this into a pyrazole framework through coupling reactions

  • Installing the carboxylic acid functionality, possibly through hydrolysis of an ester precursor

Drawing from the synthesis of similar compounds, basic hydrolysis with sodium hydroxide is commonly employed to convert ester intermediates to the corresponding carboxylic acids . For instance, in the synthesis of related compounds, basic hydrolysis of certain intermediates with NaOH afforded the corresponding carboxylic acid derivatives .

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties and potential applications of 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid1152509-79-9C₁₀H₁₀N₂O₃206.2 g/molReference compound
3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid1152536-01-0C₉H₈N₂O₃192.17 g/molLacks 1-methyl group on pyrazole
Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate890591-48-7C₁₀H₁₀N₂O₃206.201 g/molCarboxylate group at position 5 instead of 4; methyl ester instead of acid

These structural variations can significantly affect the physicochemical properties and biological activities of the compounds .

Functional Differences

The positioning of functional groups and substituents plays a crucial role in determining the reactivity and biological properties of these compounds:

  • The presence or absence of the N-methyl group on the pyrazole ring can affect lipophilicity, hydrogen bonding capabilities, and metabolic stability

  • The position of the carboxylic acid group (position 4 versus position 5 on the pyrazole ring) may influence binding orientation in potential biological targets

  • The ester versus free carboxylic acid functionality impacts solubility, membrane permeability, and potential for prodrug approaches

These structural variations provide valuable insights for medicinal chemistry efforts aimed at optimizing biological activity and pharmacokinetic properties.

Research Findings and Future Directions

Future Research Opportunities

Several directions for future research on 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid can be identified:

  • Comprehensive structure-activity relationship studies to elucidate the impact of specific structural features on biological activity

  • Investigation of potential interactions with various biological targets, including enzymes, receptors, and cellular signaling pathways

  • Exploration of derivatization strategies to enhance potency, selectivity, or pharmacokinetic properties

  • Evaluation of potential applications beyond pharmaceuticals, such as in agrochemicals or as synthetic intermediates

  • Development of improved synthetic routes to facilitate larger-scale production and structural modifications

Further studies are needed to fully characterize the biological activities and potential applications of this compound in various fields.

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